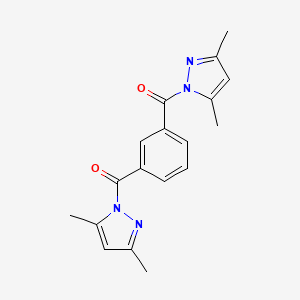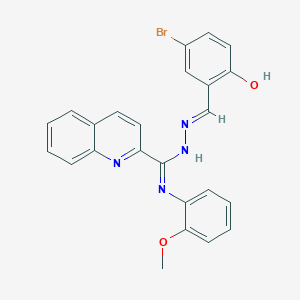
1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole), also known as PDC, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. PDC is a versatile molecule that can be synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mechanism of Action
The mechanism of action of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) is not fully understood, but it is believed to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has been shown to have anti-inflammatory and antioxidant properties. 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has also been studied for its potential applications in the treatment of diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) in lab experiments is its versatility. 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) can be synthesized using various methods and can be modified to produce derivatives with different properties. Additionally, 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) is relatively easy to handle and can be stored for extended periods of time without degradation. However, one limitation of using 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are many potential future directions for research on 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole). One area of interest is the development of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) and its potential applications in the treatment of cancer and other diseases. Other potential future directions include the development of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole)-based sensors for detecting biomolecules and the use of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) in the synthesis of novel materials.
Synthesis Methods
1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) can be synthesized using various methods, including the reaction of 1,3-diketones with hydrazine derivatives, the reaction of β-diketones with phenylhydrazine, and the reaction of 1,3-diketones with phenylhydrazine. The most common method for synthesizing 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) involves the reaction of 1,3-diketones with hydrazine derivatives, which results in the formation of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) as a yellow crystalline solid.
Scientific Research Applications
1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has been studied extensively for its potential applications in scientific research. One of the most promising applications of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) is in the field of cancer research. 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
[3-(3,5-dimethylpyrazole-1-carbonyl)phenyl]-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-11-8-13(3)21(19-11)17(23)15-6-5-7-16(10-15)18(24)22-14(4)9-12(2)20-22/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFCBYLYNWRGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=CC=C2)C(=O)N3C(=CC(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzene-1,3-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6055139.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6055145.png)

![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-pyridinamine](/img/structure/B6055186.png)
![1-{3-[3-(2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol](/img/structure/B6055188.png)
![N-(3-{[3-(dibenzylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B6055192.png)
![4-{6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6055197.png)
![2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6055204.png)
![methyl 2-{[(2-ethyl-1-piperidinyl)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6055212.png)

![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B6055231.png)
![N-(4'-fluoro-3-biphenylyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxamide](/img/structure/B6055236.png)
![1-(3-phenylpropyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6055238.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinamine](/img/structure/B6055250.png)